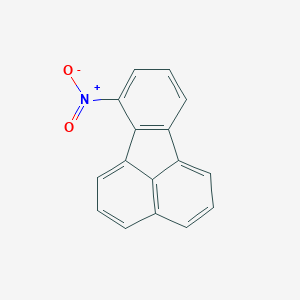
7-Nitrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitrofluoranthene, also known as this compound, is a useful research compound. Its molecular formula is C16H9NO2 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1.1. Mutagenicity Studies
7-Nitrofluoranthene has been extensively studied for its mutagenic properties. Research indicates that it can induce mutations in various bacterial strains, particularly Salmonella typhimurium. In the Ames test, this compound has shown significant mutagenic activity, especially in strains TA98 and TA100, which are sensitive to frameshift mutations. This makes it a valuable compound for assessing genetic toxicity and understanding the mechanisms of mutagenesis in nitroarenes .
1.2. Carcinogenicity Research
Studies have demonstrated that this compound is a potent carcinogen in animal models. For instance, subcutaneous administration of 3,7-dinitrofluoranthene (a derivative) in Fischer 344 rats resulted in a high incidence of tumors at the injection site, including malignant fibrous histiocytomas and rhabdomyosarcomas . Such findings underscore the importance of this compound in cancer research and risk assessment related to environmental exposures.
1.3. Environmental Toxicology
This compound is also significant in environmental toxicology. It is commonly found as a pollutant resulting from combustion processes, such as diesel engine emissions and other fossil fuel combustion activities . Its presence in the environment poses risks to aquatic and terrestrial ecosystems, making it a subject of ecotoxicological studies aimed at understanding its impact on wildlife and human health.
Ecotoxicological Studies
2.1. Impact on Aquatic Life
Research has indicated that nitroaromatic compounds like this compound can be toxic to marine and freshwater organisms. For instance, studies have assessed the effects of nitro-PAHs on fish species, revealing potential bioaccumulation and adverse effects on growth and reproduction . Such findings are critical for establishing environmental safety standards and regulatory measures.
2.2. Bioavailability and Degradation
Understanding the bioavailability and degradation pathways of this compound is essential for environmental risk assessments. Studies have modeled its formation and degradation in various environmental contexts, providing insights into its persistence and potential ecological impacts . These models help predict how this compound behaves in different ecosystems over time.
Case Studies
Propriétés
Numéro CAS |
13177-31-6 |
|---|---|
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
7-nitrofluoranthene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |
Clé InChI |
JBCOKTTXCKLQBB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |
Key on ui other cas no. |
13177-31-6 |
Synonymes |
7-NITROFLUORANTHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















